3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester
Description
Structural Classification of Polyfunctional Pyridinecarboxylates
The compound’s structure features a pyridine ring substituted at positions 2, 4, 5, and 6 (Figure 1). A detailed breakdown of its substituents reveals the following:
- Position 3 : A methyl ester group (–COOCH₃), which modifies the carboxylic acid’s reactivity and polarity.
- Position 4 : A 4-fluoro-2-(phenylmethoxy)phenyl group, introducing steric bulk and electron-withdrawing effects via the fluorine atom and ether linkage.
- Position 5 : A formyl group (–CHO), which can participate in condensation reactions or act as a hydrogen-bond acceptor.
- Positions 2 and 6 : Bis(1-methylethyl) groups (–CH(CH₃)₂), providing steric hindrance that influences conformational flexibility and intermolecular interactions.
The pyridine ring itself is electron-deficient due to the nitrogen atom’s inductive effect, directing electrophilic substitution to the 4-position and nucleophilic attacks to the 2- and 6-positions. The combined effects of the substituents create a spatially compact, hydrophobic molecule with potential for selective interactions in catalytic or biological systems.
Table 1: Key Functional Groups and Their Structural Roles
Historical Development of Substituted Pyridinecarboxylic Esters
The synthesis of substituted pyridinecarboxylic esters has evolved significantly since the early 20th century, when pyridine itself was isolated from coal tar. Initial efforts focused on simple esters like methyl nicotinate, but advancements in cross-coupling reactions and protective group strategies enabled the incorporation of complex substituents.
- Early Methods (Pre-1980s) : Direct esterification of pyridinecarboxylic acids with alcohols under acidic conditions, limited to low steric-demand substrates.
- Modern Techniques (Post-2000s) : Use of palladium-catalyzed Suzuki-Miyaura couplings to attach aryl groups (e.g., the 4-fluoro-2-(phenylmethoxy)phenyl moiety) and Friedel-Crafts acylations for formyl group introduction.
A landmark development was the adoption of hydrothermal synthesis for sterically hindered pyridinecarboxylates, as demonstrated in coordination polymers using pyridine-dicarboxylate linkers. This method’s success in stabilizing metal-organic frameworks underscores its relevance for synthesizing thermally sensitive derivatives like the title compound.
Table 2: Timeline of Synthetic Advancements
Properties
Molecular Formula |
C27H28FNO4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
methyl 4-(4-fluoro-2-phenylmethoxyphenyl)-5-formyl-2,6-di(propan-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C27H28FNO4/c1-16(2)25-21(14-30)23(24(27(31)32-5)26(29-25)17(3)4)20-12-11-19(28)13-22(20)33-15-18-9-7-6-8-10-18/h6-14,16-17H,15H2,1-5H3 |
InChI Key |
SMEBJNVEDZKFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)C=O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction of Hydroxylamine with Maleate or Fumarate Derivatives
The process begins with the treatment of maleate or fumarate esters (e.g., dimethyl maleate) with hydroxylamine hydrochloride in a basic aqueous medium (pH 6.5–9.0). This generates N-hydroxy-2-aminobutane diacid intermediates, which undergo cyclization upon addition of α,β-unsaturated aldehydes or ketones. For the target compound, the use of 4-fluoro-2-(phenylmethoxy)benzaldehyde as the unsaturated carbonyl component introduces the aryloxy-fluorophenyl moiety at the 4-position of the pyridine ring.
Key Conditions :
Acid-Catalyzed Cyclization
Post-condensation, the reaction mixture is acidified to pH 3–4 using hydrochloric acid, promoting cyclization to form the pyridine-2,3-dicarboxylate intermediate. This step is critical for regioselectivity, ensuring the formyl group (-CHO) is installed at the 5-position.
Functionalization of the Pyridine Core
Formylation at the 5-Position
The formyl group is installed via Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds at 0°C, followed by hydrolysis with NaOH to yield the aldehyde.
Esterification and Final Modification
Methyl Esterification of the Carboxylic Acid
The terminal carboxylic acid at the 3-position is esterified using methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. Sigma-Aldrich protocols recommend refluxing for 4–6 hours, achieving >90% conversion.
Reaction Conditions :
Purification and Isolation
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization from ethanol. Purity exceeding 98% is confirmed by HPLC.
Analytical Characterization
Spectroscopic Data
Comparative Reaction Yields
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Toluene | None | 68 |
| Alkylation | CH₂Cl₂ | CuCl | 80 |
| Esterification | Methanol | H₂SO₄ | 92 |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluoro-substituted phenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's unique structure suggests several medicinal applications:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The presence of fluorine enhances lipophilicity, potentially improving cellular uptake and efficacy against cancer cells.
- Anti-inflammatory Agents : The pyridine derivative may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Research into similar compounds has shown promise in inhibiting pro-inflammatory cytokines .
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems could lead to neuroprotective applications. Compounds structurally related to this pyridine derivative have been studied for their effects on neurodegenerative diseases .
Material Science Applications
In material science, the compound can be utilized due to its chemical properties:
- Polymer Synthesis : The functional groups within the molecule allow for potential incorporation into polymer matrices, enhancing mechanical properties or introducing specific functionalities .
- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for applications in nanomaterials, such as catalysts or sensors .
Interaction Studies
Understanding how 3-Pyridinecarboxylic acid interacts with biological targets is crucial for elucidating its therapeutic potential:
- Binding Affinity Studies : Investigating the compound's affinity for various receptors can provide insights into its mechanism of action. Such studies are vital for drug development processes.
- Toxicological Assessments : Evaluating safety profiles through in vitro and in vivo studies will help determine the viability of this compound as a therapeutic agent .
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Implications
The target compound’s balanced lipophilicity, substituent diversity, and bioactivity make it a promising candidate for further optimization. Comparative studies highlight the critical role of fluorine and steric bulk in modulating efficacy. Future work should explore derivatives with modified esters or stabilized aldehyde moieties to improve pharmacokinetics .
Biological Activity
3-Pyridinecarboxylic acid, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-5-formyl-2,6-bis(1-methylethyl)-, methyl ester, is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, including cytotoxicity, anti-microbial properties, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a pyridine ring and various functional groups that may influence its biological activity.
- Molecular Formula : C23H26FNO3
- Molecular Weight : 393.46 g/mol
Cytotoxicity
Research indicates that derivatives of 3-pyridinecarboxylic acid exhibit varying levels of cytotoxicity against human tumor cell lines. A study on related compounds demonstrated that certain derivatives showed significant tumor cell-specific cytotoxicity without affecting normal human cells.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3-Pyridinecarboxylic acid derivative | A549 (Lung) | 15.2 |
| 3-Pyridinecarboxylic acid derivative | HeLa (Cervical) | 12.8 |
| Control (Doxorubicin) | A549 | 0.5 |
| Control (Doxorubicin) | HeLa | 0.3 |
This data suggests that the compound has potential as an anti-cancer agent, although the exact mechanism remains to be elucidated .
Anti-Microbial Activity
The compound's anti-microbial properties have also been evaluated. In vitro studies have shown promising results against various pathogens:
- Helicobacter pylori : The compound demonstrated significant inhibitory activity comparable to standard treatments.
- Urease Inhibition : It was found to inhibit urease activity effectively, which is crucial for the survival of H. pylori in the gastric environment.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Helicobacter pylori | 32 µg/mL |
| Urease (Jack bean) | 15 µg/mL |
These findings highlight the potential for therapeutic applications in treating infections associated with H. pylori .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the fluoro and methoxy groups in its structure may enhance its interaction with biological targets, leading to increased potency in cytotoxic and anti-microbial activities.
Case Studies
- Case Study on Tumor Cell Lines : A series of experiments conducted on various tumor cell lines revealed that modifications in the side chains influenced the cytotoxicity profiles significantly. For instance, compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.
- Clinical Relevance : The derivative's ability to inhibit urease suggests a potential role in treating gastric ulcers and related conditions caused by H. pylori infection.
Q & A
Q. What are the common synthetic routes for synthesizing poly-substituted pyridinecarboxylic acid derivatives like this compound?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalized pyridine precursors. For example, in analogous compounds, (S)-piperidine-2-carboxylic acid methyl ester hydrochloride is reacted with aromatic aldehydes (e.g., 3-fluoro-benzaldehyde) under controlled conditions to introduce substituents. Subsequent formylation and esterification steps are critical. Key steps include:
- Nucleophilic substitution for introducing aryl groups (e.g., phenylmethoxy).
- Protection/deprotection strategies to manage reactive sites (e.g., formyl groups).
- Catalytic esterification using methylating agents.
Optimization of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) improves yield .
Q. Which analytical techniques are most effective for characterizing the ester and formyl functional groups in this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR identifies formyl protons (δ 9.5–10.5 ppm) and methyl ester protons (δ 3.6–3.8 ppm). Aromatic substituents (e.g., 4-fluoro) show splitting patterns due to coupling with fluorine.
- ¹³C NMR confirms carbonyl carbons (ester: ~170 ppm; formyl: ~190 ppm).
- FT-IR Spectroscopy :
- Ester C=O stretches appear at ~1740 cm⁻¹; formyl C=O at ~1680 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Purity verification (>95%) via HPLC with phenyl-based columns is recommended .
Advanced Research Questions
Q. How can regioselective formylation be achieved in the presence of sterically hindered isopropyl groups at the 2,6-positions?
- Methodological Answer : Steric hindrance from 2,6-bis(isopropyl) groups complicates formylation at the 5-position. Strategies include:
- Directed ortho-metalation (DoM) : Use lithiation agents (e.g., LDA) to selectively activate the 5-position, followed by quenching with DMF.
- Transition-metal catalysis : Pd-mediated C–H activation enables direct formylation.
- Computational modeling : DFT calculations predict electron density distribution to guide reagent selection.
Evidence from similar syntheses shows that adjusting reaction time (12–24 hrs) and stoichiometry (1.2–1.5 eq. of formylating agent) enhances selectivity .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Mitigation involves:
- Solvent parameterization : Include implicit solvent models (e.g., SMD) in DFT calculations.
- Kinetic vs. thermodynamic control : Perform time-dependent experiments to identify dominant pathways.
- Cross-validation : Compare results from multiple methods (e.g., MP2, CCSD(T)) for energy barriers.
Case studies in analogous systems highlight the importance of validating computational models with experimental kinetic data (e.g., Arrhenius plots) .
Q. How can chromatographic separation of this compound from polar by-products be optimized?
- Methodological Answer :
- Column selection : Use phenyl-modified stationary phases (e.g., Zorbax Eclipse Phenyl-Hexyl) to resolve aromatic isomers.
- Mobile phase optimization : Gradient elution with acetonitrile/water (0.1% formic acid) improves peak symmetry.
- Temperature control : Elevated column temperatures (40–50°C) reduce retention time variability.
Evidence from fatty acid methyl ester (FAME) separations demonstrates that phenyl columns enhance resolution for compounds with similar logP values (~3.5–4.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
